Cas no 93733-07-4 (2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione)

2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione structure
93733-07-4 structure
Product name:2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione
CAS No:93733-07-4
MF:C15H14N2O2
MW:254.283863544464
CID:999987
PubChem ID:285581

2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-3-propylbenzo[f]benzimidazole-4,9-dione
    • NSC142587
    • NSC-142587
    • CHEMBL4441110
    • DTXSID50301357
    • 93733-07-4
    • 2-methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione
    • 2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione
    • Inchi: InChI=1S/C15H14N2O2/c1-3-8-17-9(2)16-12-13(17)15(19)11-7-5-4-6-10(11)14(12)18/h4-7H,3,8H2,1-2H3
    • InChI Key: QMYKJMRDHQMLOS-UHFFFAOYSA-N
    • SMILES: CCCN1C(=NC2=C1C(=O)C3=CC=CC=C3C2=O)C

Computed Properties

  • Exact Mass: 254.106
  • Monoisotopic Mass: 254.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 477.8°C at 760 mmHg
  • Flash Point: 242.8°C
  • Refractive Index: 1.656
  • PSA: 51.96000
  • LogP: 2.37690

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